Androst-4-enedione

Description

Historical Context of Androst-4-enedione Research in Steroid Biochemistry

Research into androstenedione (B190577) has been integral to building our modern understanding of steroid biochemistry. Early investigations focused on elucidating the complex pathways of hormone production. The use of techniques such as continuous infusions of radiolabeled steroids was pivotal in demonstrating the direct conversion of androgens like androstenedione into estrogens in both men and women, quantifying the contribution of circulating androgens to estrogen levels. nih.gov

Further research utilized radiolabeled forms, such as [3H]Androstenedione, to conduct detailed in vitro metabolism studies, investigate enzyme kinetics, and explore the bioconversion processes in various tissues, including the placenta and adrenal glands. nih.govrevvity.com These foundational studies helped to map out the metabolic fate of androstenedione and identify the key enzymes responsible for its transformations. The synthesis and evaluation of androstenedione analogues as potential enzyme inhibitors, particularly for the aromatase enzyme, began decades ago, highlighting the long-standing interest in this molecule as a target for pharmacological research. nih.gov This body of research has firmly established androstenedione's identity not just as a product of steroidogenesis but as a crucial substrate that dictates the downstream flow of hormone synthesis.

Pivotal Role of this compound in Steroid Hormone Biosynthesis Pathways

This compound is positioned at a crucial junction in the steroidogenic pathway, linking the production of dehydroepiandrosterone (B1670201) (DHEA) and progestogens to the synthesis of testosterone (B1683101) and estrogens. wikipedia.org Its formation and subsequent metabolism are tightly regulated by specific enzymes, ensuring the appropriate production of sex hormones according to the body's physiological needs.

There are two primary pathways for the biosynthesis of androstenedione:

The Delta-5 Pathway: This is the main pathway in humans. nih.gov It begins with 17α-hydroxypregnenolone, which is converted to DHEA by the enzyme 17,20-lyase (a function of CYP17A1). DHEA is then converted to androstenedione by the enzyme 3β-hydroxysteroid dehydrogenase (3β-HSD). wikipedia.orgnih.gov

The Delta-4 Pathway: This secondary pathway involves the conversion of 17α-hydroxyprogesterone directly to androstenedione, a reaction also catalyzed by the 17,20-lyase activity of the CYP17A1 enzyme. wikipedia.orggenome.jp

Once synthesized, androstenedione serves as the immediate precursor for two distinct hormonal lineages:

Conversion to Androgens: In androgen-producing tissues, androstenedione is converted to testosterone by the enzyme 17β-hydroxysteroid dehydrogenase (17β-HSD). wikipedia.orgnih.gov

Conversion to Estrogens: In tissues expressing the enzyme aromatase (CYP19A1), such as adipose tissue and the granulosa cells of the ovaries, androstenedione is converted directly to estrone (B1671321), a primary estrogen. wikipedia.orgnih.gov

This bifurcation underscores the pivotal role of androstenedione. The tissue-specific expression of 17β-HSD and aromatase determines whether androstenedione metabolism will proceed down an androgenic or estrogenic route. researchgate.net

Table 1: Biosynthesis of this compound

| Precursor Molecule | Enzyme | Product | Pathway |

| Dehydroepiandrosterone (DHEA) | 3β-hydroxysteroid dehydrogenase (3β-HSD) | This compound | Delta-5 Pathway |

| 17α-hydroxyprogesterone | 17,20-lyase (CYP17A1) | This compound | Delta-4 Pathway |

Table 2: Metabolic Fate of this compound

| Substrate | Enzyme | Product | Hormonal Class |

| This compound | 17β-hydroxysteroid dehydrogenase (17β-HSD) | Testosterone | Androgen |

| This compound | Aromatase (CYP19A1) | Estrone | Estrogen |

| This compound | 5α-reductase | 5α-androstanedione | Androgen Metabolite |

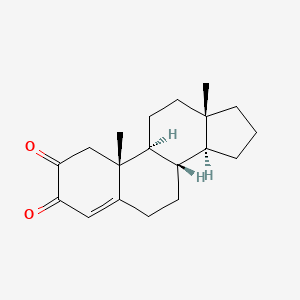

Structure

2D Structure

3D Structure

Properties

CAS No. |

26264-53-9 |

|---|---|

Molecular Formula |

C19H26O2 |

Molecular Weight |

286.4 g/mol |

IUPAC Name |

(8S,9S,10R,13S,14S)-10,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-2,3-dione |

InChI |

InChI=1S/C19H26O2/c1-18-8-3-4-14(18)13-6-5-12-10-16(20)17(21)11-19(12,2)15(13)7-9-18/h10,13-15H,3-9,11H2,1-2H3/t13-,14-,15-,18-,19-/m0/s1 |

InChI Key |

WHLAPNCGIQVQHM-FLKCQLHMSA-N |

Isomeric SMILES |

C[C@@]12CCC[C@H]1[C@@H]3CCC4=CC(=O)C(=O)C[C@@]4([C@H]3CC2)C |

Canonical SMILES |

CC12CCCC1C3CCC4=CC(=O)C(=O)CC4(C3CC2)C |

Origin of Product |

United States |

Endogenous Biosynthesis and Regulatory Mechanisms of Androst 4 Enedione

Adrenal Steroidogenesis of Androst-4-enedione

The adrenal cortex is a significant site of this compound production, where its synthesis is stimulated by the adrenocorticotrophic hormone (ACTH). wikipedia.org In premenopausal women, the adrenal glands contribute approximately half of the total circulating this compound. wikipedia.org

De Novo Synthesis Pathways from Cholesterol

The journey of this compound synthesis begins with cholesterol, the precursor to all steroid hormones. researchgate.net The initial and rate-limiting step in steroidogenesis is the transport of cholesterol from intracellular stores into the mitochondria. researchgate.net Once inside the mitochondria, the enzyme CYP11A1, also known as P450scc, catalyzes the conversion of cholesterol to pregnenolone. researchgate.netnih.gov This conversion marks the commitment of cholesterol to the steroidogenic pathway. Following its synthesis, pregnenolone is then transported to the smooth endoplasmic reticulum where further enzymatic modifications occur.

Enzymatic Conversion from C21 Steroids (e.g., 17α-hydroxypregnenolone, 17α-hydroxyprogesterone)

This compound is synthesized from C21 steroid precursors through two primary pathways, often referred to as the Δ5 and Δ4 pathways. The primary pathway involves the conversion of 17α-hydroxypregnenolone to dehydroepiandrosterone (B1670201) (DHEA), which is then converted to this compound. wikipedia.org A secondary, less efficient pathway in humans involves the direct conversion of 17α-hydroxyprogesterone to this compound. wikipedia.orgnih.gov

At the heart of this compound synthesis is the bifunctional enzyme Cytochrome P450 17A1 (CYP17A1). nih.govwikipedia.org This enzyme, located in the endoplasmic reticulum, possesses two distinct activities: 17α-hydroxylase and 17,20-lyase. nih.govwikipedia.org The 17α-hydroxylase activity converts pregnenolone and progesterone (B1679170) into their 17α-hydroxylated forms, 17α-hydroxypregnenolone and 17α-hydroxyprogesterone, respectively. wikipedia.orgfrontiersin.org Subsequently, the 17,20-lyase activity of CYP17A1 acts on these intermediates to cleave the C17-C20 bond, yielding the C19 steroids DHEA (from 17α-hydroxypregnenolone) and this compound (from 17α-hydroxyprogesterone). wikipedia.orgnih.gov The 17,20-lyase activity is indispensable for the production of all androgens. nih.govnih.gov

The 17,20-lyase activity of CYP17A1 is critically dependent on the presence of specific cofactors. frontiersin.org Cytochrome P450 oxidoreductase (POR) is an essential redox partner, providing electrons for the catalytic cycle of CYP17A1. nih.gov Furthermore, the hemoprotein cytochrome b5 (CYB5) plays a crucial role in selectively enhancing the 17,20-lyase activity. nih.govfrontiersin.orgnih.gov Cytochrome b5 is thought to act as an allosteric modulator, facilitating the optimal positioning of the substrate for the lyase reaction. nih.govresearchgate.net This enhancement by cytochrome b5 is particularly significant for the conversion of 17α-hydroxypregnenolone to DHEA. nih.gov

Human CYP17A1 exhibits a pronounced substrate preference, favoring the Δ5 pathway over the Δ4 pathway for androgen synthesis. nih.govnih.gov This means that the conversion of 17α-hydroxypregnenolone to DHEA is significantly more efficient than the conversion of 17α-hydroxyprogesterone to this compound. nih.gov Consequently, the majority of this compound is formed through the subsequent conversion of DHEA. nih.gov Structural studies suggest that subtle differences in the positioning of Δ5 and Δ4 substrates within the active site of CYP17A1 account for this differential activity. researchgate.netnih.gov

Involvement of 3β-Hydroxysteroid Dehydrogenase (3β-HSD) / Δ5-Δ4-Isomerase

The enzyme 3β-hydroxysteroid dehydrogenase/Δ5-Δ4-isomerase (3β-HSD) is another key player in the synthesis of this compound. nih.govresearchgate.net This enzyme catalyzes the conversion of Δ5-3β-hydroxysteroids to Δ4-3-ketosteroids. nih.gov Specifically, 3β-HSD acts on dehydroepiandrosterone (DHEA) to convert it into this compound. nih.govnih.gov This reaction is a critical step in the primary pathway of this compound production. wikipedia.org By catalyzing this conversion, 3β-HSD effectively channels the precursors from the Δ5 pathway into the Δ4 pathway, leading to the synthesis of this compound and other downstream steroids like testosterone (B1683101). nih.gov

| Enzyme | Substrate | Product |

| CYP11A1 (P450scc) | Cholesterol | Pregnenolone |

| CYP17A1 (17α-hydroxylase) | Pregnenolone | 17α-hydroxypregnenolone |

| CYP17A1 (17α-hydroxylase) | Progesterone | 17α-hydroxyprogesterone |

| CYP17A1 (17,20-lyase) | 17α-hydroxypregnenolone | Dehydroepiandrosterone (DHEA) |

| CYP17A1 (17,20-lyase) | 17α-hydroxyprogesterone | This compound |

| 3β-HSD | Dehydroepiandrosterone (DHEA) | This compound |

Cellular and Subcellular Localization of Biosynthetic Enzymes

The biosynthesis of this compound from cholesterol is a multi-step process involving several key enzymes. The specific location of these enzymes within the cell is critical for the regulated and efficient production of steroid hormones. Steroidogenesis is compartmentalized, primarily occurring within two distinct organelles: the mitochondria and the smooth endoplasmic reticulum (ER). researchgate.netnih.gov

The initial and rate-limiting step in all steroidogenesis is the transport of cholesterol into the mitochondria. nih.govacesisbio.com Once inside the mitochondria, cholesterol is converted to pregnenolone by the enzyme Cytochrome P450 side-chain cleavage (P450scc), which is located in the inner mitochondrial membrane. researchgate.netnih.govacesisbio.com Pregnenolone then moves from the mitochondria to the smooth endoplasmic reticulum, which is the site for the subsequent enzymatic reactions leading to this compound. researchgate.netjohnshopkins.edu

The enzymes responsible for converting pregnenolone to this compound are primarily located in the smooth endoplasmic reticulum. researchgate.netjohnshopkins.edu This includes 3β-hydroxysteroid dehydrogenase (3β-HSD), which converts pregnenolone to progesterone, and Cytochrome P450c17 (P450c17 or CYP17A1), a single enzyme with dual functions: 17α-hydroxylase and 17,20-lyase activities. johnshopkins.eduobgynkey.com The 17α-hydroxylase activity converts progesterone to 17α-hydroxyprogesterone, and the 17,20-lyase activity then cleaves the side chain to form this compound. obgynkey.comtandfonline.com Alternatively, pregnenolone can be converted to 17α-hydroxypregnenolone by P450c17, which is then converted to dehydroepiandrosterone (DHEA) by the same enzyme's 17,20-lyase activity. DHEA can then be converted to this compound by 3β-HSD. obgynkey.com

| Enzyme | Abbreviation | Subcellular Location | Function in this compound Pathway |

|---|---|---|---|

| Cytochrome P450 side-chain cleavage | P450scc / CYP11A1 | Inner Mitochondrial Membrane | Converts cholesterol to pregnenolone. nih.govacesisbio.com |

| 3β-hydroxysteroid dehydrogenase/Δ5-Δ4-isomerase | 3β-HSD | Smooth Endoplasmic Reticulum | Converts pregnenolone to progesterone or DHEA to this compound. researchgate.netjohnshopkins.edubioone.org |

| Cytochrome P450 17α-hydroxylase/17,20-lyase | P450c17 / CYP17A1 | Smooth Endoplasmic Reticulum | Performs 17α-hydroxylation and 17,20-lyase cleavage to produce androgens. johnshopkins.eduobgynkey.com |

Gonadal Steroidogenesis of this compound

The gonads, the testes in males and the ovaries in females, are primary sites of this compound production. This synthesis is fundamental for the subsequent production of the more potent sex steroids, testosterone and estrogens.

In the ovaries, this compound production is a key component of the "two-cell, two-gonadotropin" model of follicular steroidogenesis. oup.com Theca cells, which form a layer around the developing ovarian follicle, are the principal source of ovarian androgens. oup.combioscientifica.com Under the influence of Luteinizing Hormone (LH), which binds to its receptors on the theca cells, the expression of steroidogenic enzymes is stimulated. nih.govtaylorandfrancis.com

LH stimulation triggers theca cells to synthesize and secrete androgens, predominantly this compound and testosterone. nih.gov These androgens then diffuse across the follicular basal lamina to the adjacent granulosa cells. nih.gov In the granulosa cells, under the control of Follicle-Stimulating Hormone (FSH), this compound is converted to estrone (B1671321) and subsequently to estradiol by the enzyme aromatase (CYP19A1). oup.comnih.gov Therefore, the theca cell's production of this compound serves as the essential precursor for estrogen synthesis by the granulosa cells. bioscientifica.comnih.gov

In the testes, the Leydig cells, located in the interstitial tissue between the seminiferous tubules, are the primary site of androgen synthesis. nih.gov These cells are responsible for producing most, if not all, of the testicular androgens. nih.gov Similar to theca cells, Leydig cell steroidogenesis is stimulated by LH. acesisbio.combioscientifica.com

Upon LH stimulation, Leydig cells convert cholesterol into androgens. nih.gov The biosynthetic pathway involves the conversion of cholesterol to pregnenolone in the mitochondria, followed by a series of reactions in the endoplasmic reticulum. acesisbio.comjohnshopkins.edu Human Leydig cells primarily utilize the Δ5 pathway, where pregnenolone is converted to DHEA, which is then converted to this compound. researchgate.net this compound can then be secreted or further converted to testosterone within the Leydig cell by the enzyme 17β-hydroxysteroid dehydrogenase (17β-HSD). nih.govresearchgate.net

The production of this compound in both theca and Leydig cells is tightly regulated by the coordinated action of specific enzymes, which are themselves under hormonal control. The primary hormonal stimulus in both cell types is LH from the pituitary gland. nih.govnih.gov

LH binding to its receptor initiates a signaling cascade, typically involving cyclic AMP (cAMP), which acutely stimulates the transport of cholesterol into the mitochondria and also promotes the transcription of genes encoding the steroidogenic enzymes. nih.govacesisbio.com

Key enzymes in the gonadal production of this compound include:

CYP11A1 (P450scc): Located in the mitochondria, it catalyzes the conversion of cholesterol to pregnenolone, the initial step in the pathway. nih.gov

CYP17A1 (P450c17): A crucial enzyme in the endoplasmic reticulum with dual activities. Its 17α-hydroxylase and 17,20-lyase functions are essential for converting C21 steroids (pregnenolone, progesterone) into C19 androgens like DHEA and this compound. bioscientifica.comtaylorandfrancis.com The regulation of its 17,20-lyase activity is a key control point in androgen production.

HSD3B (3β-HSD): This enzyme, also in the endoplasmic reticulum, is responsible for converting Δ5 steroids (like DHEA) into Δ4 steroids (like this compound). bioscientifica.com The relative activities of CYP17A1 and HSD3B can direct the steroidogenic pathway.

| Factor | Cell Type | Mechanism of Action |

|---|---|---|

| Luteinizing Hormone (LH) | Theca Cells, Leydig Cells | Binds to LH receptors, stimulating cAMP production and increasing the expression and activity of steroidogenic enzymes (e.g., CYP11A1, CYP17A1). nih.govnih.govbioscientifica.com |

| CYP17A1 | Theca Cells, Leydig Cells | Acts as a major regulator of androgen production by converting pregnenolone and progesterone into androgen precursors. taylorandfrancis.com |

| HSD3B | Theca Cells, Leydig Cells | Catalyzes the conversion of DHEA to this compound. bioscientifica.com |

Extra-Adrenal and Extra-Gonadal this compound Biosynthesis

The brain is now recognized as a steroidogenic organ, capable of synthesizing steroids de novo from cholesterol, a process termed neurosteroidogenesis. nih.govportlandpress.com These neurosteroids, including this compound, are produced within the central nervous system (CNS) by both neurons and glial cells, acting locally to modulate neural functions. tandfonline.comportlandpress.com This synthesis occurs independently of peripheral steroidogenic glands like the adrenals and gonads. nih.govolemiss.edu

Studies have demonstrated that the brain possesses the necessary enzymatic machinery for the entire steroidogenic pathway from cholesterol. nih.govolemiss.edu This includes the key enzymes required for this compound synthesis:

Cytochrome P450scc (CYP11A1): Converts cholesterol to pregnenolone. bioone.org

3β-hydroxysteroid dehydrogenase (3β-HSD): Converts pregnenolone to progesterone and DHEA to this compound. bioone.orgnih.gov

Cytochrome P450 17α-hydroxylase/c17,20-lyase (P45017α,lyase or CYP17A1): Converts progesterone to 17α-hydroxyprogesterone and then to this compound, or pregnenolone to DHEA. nih.govportlandpress.com

The expression of these enzymes has been identified in various brain regions, including the hippocampus, cerebellum (specifically Purkinje cells), and diencephalon, indicating that specific neural circuits can produce and be regulated by locally synthesized this compound and its derivatives. bioone.orgnih.govfrontiersin.org For instance, research in quail has shown that the diencephalon exhibits high 17β-HSD activity, which converts this compound to testosterone, suggesting a complete pathway for active androgen synthesis within this brain region. nih.gov The synthesis of neurosteroids can be driven by neural activity, such as stimulation by neurotransmitters like NMDA, which can increase the levels of pregnenolone and its downstream products. frontiersin.org

Endogenous Biosynthesis in Peripheral Tissues

While the adrenal glands and gonads are the primary sites of this compound production, a significant amount of this androgen precursor is also synthesized in various peripheral tissues from circulating dehydroepiandrosterone (DHEA) and its sulfated form, DHEA-S. nih.govresearchgate.net This local synthesis, a cornerstone of intracrinology, allows individual tissues to produce androgens according to their specific needs, independent of glandular secretion. nih.govnih.gov Tissues such as adipose (fat), skin, and bone are now recognized as important sites of extraglandular this compound production. tandfonline.comresearchgate.net

The conversion of DHEA to this compound in these tissues is a critical step in local androgen synthesis and is catalyzed by the enzyme 3β-hydroxysteroid dehydrogenase/Δ5-Δ4 isomerase (HSD3B). nih.govoup.com This enzyme facilitates a two-step reaction: the oxidation of the 3β-hydroxyl group of DHEA to a ketone and the isomerization of the Δ5 double bond to the Δ4 position, yielding this compound. The expression and activity of HSD3B can vary between different peripheral tissues and can be influenced by local factors within the tissue microenvironment.

In adipose tissue, the expression of steroidogenic enzymes, including HSD3B, allows for the local production of androgens that can have both local (paracrine) and systemic effects. tandfonline.com Similarly, skin fibroblasts and sebaceous glands possess the enzymatic machinery for converting adrenal precursors into androgens, contributing to local androgenic effects in the skin. endocrine-abstracts.org This peripheral biosynthesis is particularly important in conditions where gonadal androgen production is low, such as in postmenopausal women, where it becomes the primary source of androgens. nih.gov

The key enzyme responsible for the peripheral conversion of DHEA to this compound is detailed in the table below.

| Enzyme | Full Name | Substrate | Product | Cellular Location | Key Peripheral Tissues |

| HSD3B2 | 3β-hydroxysteroid dehydrogenase/Δ5-Δ4 isomerase type 2 | DHEA | This compound | Endoplasmic Reticulum | Adipose tissue, Skin, Bone |

Molecular and Hormonal Regulation of this compound Synthesis

The synthesis of this compound is tightly regulated by a complex interplay of hormones and molecular signaling pathways. This regulation ensures that the production of androgens is coordinated with the physiological needs of the body. The primary regulators are the pituitary hormones, adrenocorticotropic hormone (ACTH) and the gonadotropins, which act on the adrenal glands and gonads, respectively.

Regulation by Adrenocorticotropic Hormone (ACTH)

Adrenocorticotropic hormone (ACTH) is the principal regulator of steroidogenesis in the adrenal cortex, particularly in the zona fasciculata and zona reticularis where this compound is synthesized. nih.govfrontiersin.org The chronic, or long-term, action of ACTH involves the transcriptional upregulation of genes encoding the key enzymes required for androgen precursor synthesis. nih.govcnrs.fr

Upon binding to its receptor, the melanocortin 2 receptor (MC2R), on the surface of adrenal cells, ACTH activates the cyclic AMP (cAMP)/Protein Kinase A (PKA) signaling pathway. frontiersin.orgbioscientifica.com This cascade leads to the phosphorylation and activation of several transcription factors. These factors then bind to the promoter regions of steroidogenic enzyme genes, enhancing their transcription.

Two critical enzymes for this compound synthesis that are upregulated by ACTH are Cytochrome P450 17A1 (CYP17A1) and 3β-hydroxysteroid dehydrogenase type 2 (HSD3B2). nih.govbioscientifica.com

CYP17A1 catalyzes the 17α-hydroxylation of pregnenolone and progesterone and the subsequent 17,20-lyase reaction that produces DHEA, a direct precursor to this compound.

HSD3B2 then converts DHEA to this compound. nih.gov

Studies have shown that chronic ACTH treatment of human adrenal cells leads to a significant increase in the mRNA levels of these enzymes. For instance, one study reported a 53-fold increase in HSD3B2 mRNA and a 32-fold increase in CYP17A1 mRNA after 48 hours of ACTH treatment. nih.govbioscientifica.com This demonstrates the potent effect of ACTH on the adrenal's capacity to produce this compound.

| Target Gene | Effect of ACTH | Signaling Pathway | Key Transcription Factors |

| CYP17A1 | Upregulation | cAMP/PKA | Steroidogenic Factor 1 (SF-1), GATA-6, Sp1 |

| HSD3B2 | Upregulation | cAMP/PKA | Steroidogenic Factor 1 (SF-1) |

Regulation by Gonadotropins

In the gonads, the synthesis of this compound is primarily under the control of the gonadotropins: Luteinizing Hormone (LH) and, to a lesser extent, Follicle-Stimulating Hormone (FSH). mdpi.comnih.gov

In the ovaries, LH acts on the theca cells of developing follicles to stimulate androgen production. nih.gov Similar to ACTH in the adrenal gland, LH binds to its receptor (LHCGR) and activates the cAMP/PKA pathway. mdpi.com This signaling cascade stimulates the expression of CYP17A1, leading to the synthesis of this compound from cholesterol-derived precursors. nih.govnih.gov The this compound produced by theca cells is then typically transported to the adjacent granulosa cells, where it is converted to estrogens under the influence of FSH. mdpi.com

In the testes, LH is the primary stimulus for androgen production in Leydig cells. nih.govyoutube.com The binding of LH to its receptor on Leydig cells triggers the same intracellular signaling pathway, leading to increased expression of CYP17A1 and other steroidogenic enzymes necessary for the synthesis of this compound and its subsequent conversion to testosterone. mdpi.com

FSH, while not the primary driver of this compound synthesis, plays a supportive role. In the ovary, FSH stimulates granulosa cells and can indirectly influence theca cell function. mdpi.com In the testes, FSH acts on Sertoli cells, which are essential for supporting spermatogenesis, a process that requires high local concentrations of androgens. nih.gov

Intracrine Regulation and Local Steroidogenic Niches

The concept of intracrinology describes the synthesis and action of steroid hormones within the same cell or in adjacent cells in peripheral tissues. nih.govnih.gov This local control mechanism is crucial for regulating androgen levels in specific tissue microenvironments, often referred to as "local steroidogenic niches." researchgate.netmtak.hu These niches are characterized by the expression of the necessary steroidogenic enzymes and the presence of locally acting factors that can modulate their activity. nih.gov

In peripheral tissues like adipose tissue and skin, circulating DHEA from the adrenal glands serves as the primary precursor for this compound synthesis. nih.govnih.gov The local expression of HSD3B allows these tissues to generate this compound, which can then be further converted to more potent androgens like testosterone and dihydrotestosterone (B1667394) (DHT) or to estrogens, depending on the specific enzymatic makeup of the cells within the niche. tandfonline.comendocrine-abstracts.org

This intracrine regulation allows for a high degree of tissue-specific control over androgen exposure. nih.gov For example, in the skin, locally produced androgens can influence hair growth and sebaceous gland function. In bone, local steroidogenesis may play a role in maintaining bone density. mtak.hunih.gov The activity within these steroidogenic niches is not typically under the direct control of pituitary hormones like ACTH or gonadotropins but is instead regulated by local factors such as growth factors, cytokines, and the metabolic state of the tissue. researchgate.netnih.gov This creates a system of highly autonomous regulation of sex steroid concentrations at the cellular level. preprints.org

| Tissue Niche | Key Precursor | Primary Synthesizing Cells | Key Enzyme(s) | Local Function |

| Adipose Tissue | DHEA, DHEA-S | Adipocytes, Preadipocytes | HSD3B, AKR1C3, Aromatase | Regulation of adipogenesis, lipid metabolism |

| Skin | DHEA, DHEA-S | Fibroblasts, Sebocytes | HSD3B, SRD5A, AKR1C3 | Hair follicle growth, sebum production |

| Bone | DHEA, DHEA-S | Osteoblasts | HSD3B, Aromatase | Regulation of bone homeostasis |

Metabolic Pathways and Enzymatic Transformations of Androst 4 Enedione

Conversion to Androgens

Androst-4-enedione is a key precursor in the synthesis of more potent androgens through several enzymatic reactions. wikipedia.orgnih.gov

Testosterone (B1683101) Biosynthesis via 17β-Hydroxysteroid Dehydrogenase (17β-HSD)

The primary pathway for the conversion of this compound to testosterone is catalyzed by the enzyme 17β-hydroxysteroid dehydrogenase (17β-HSD). wikipedia.orgjcrpe.orgmdpi.com This enzyme facilitates the reduction of the 17-keto group of this compound to a 17β-hydroxyl group, yielding testosterone. mdpi.comresearchgate.net This conversion is a critical step in androgen biosynthesis, particularly in the testes. jcrpe.org Different isoforms of 17β-HSD exist, with type 3 being predominantly expressed in the testes and playing a major role in testosterone formation. jcrpe.orgresearchgate.netresearchgate.net The reaction is reversible, and the enzyme can also catalyze the oxidation of testosterone back to this compound. researchgate.netbio-rad.com

Enzymatic Reaction: this compound + NADPH + H⁺ ⇌ Testosterone + NADP⁺

| Enzyme | Substrate | Product | Tissue Location (Primary) |

| 17β-Hydroxysteroid Dehydrogenase (Type 3) | This compound | Testosterone | Testes |

| 17β-Hydroxysteroid Dehydrogenase (Type 5) | This compound | Testosterone | Peripheral Tissues |

Alternative Androgen Backdoor Pathways involving this compound Metabolites

While the classical pathway to dihydrotestosterone (B1667394) (DHT) proceeds through testosterone, alternative "backdoor" pathways exist that bypass testosterone. wikipathways.orgwikipedia.org In these pathways, this compound can be a substrate for enzymes that lead to the formation of potent androgens without direct conversion to testosterone. One such pathway involves the 5α-reduction of this compound to 5α-androstanedione, which is then further metabolized. mdpi.comnih.gov These backdoor pathways are significant in certain physiological and pathological states, including fetal sexual development and some forms of congenital adrenal hyperplasia. wikipedia.orgnih.gov

Formation of 11-Oxygenated Androgens from this compound

This compound is a substrate for the synthesis of 11-oxygenated androgens, a class of androgens primarily produced in the adrenal glands. mdpi.comnih.gov The enzyme 11β-hydroxylase (CYP11B1) converts this compound to 11β-hydroxyandrostenedione (11-OHA4). mdpi.comresearchgate.net This metabolite can then be further converted to other 11-oxygenated androgens, such as 11-ketotestosterone (B164220) (11-KT), which has androgenic activity comparable to testosterone. mdpi.comnih.gov This pathway allows for the differentiation of adrenal-derived androgens from gonadal androgens. mdpi.comresearchgate.net

Key Metabolites in the 11-Oxygenated Androgen Pathway:

| Precursor | Enzyme | Product |

| This compound | 11β-hydroxylase (CYP11B1) | 11β-hydroxyandrostenedione (11-OHA4) |

| 11β-hydroxyandrostenedione (11-OHA4) | 11β-hydroxysteroid dehydrogenase type 2 (HSD11B2) | 11-ketoandrostenedione (11-KA4) |

| 11β-hydroxyandrostenedione (11-OHA4) | 17β-hydroxysteroid dehydrogenase | 11β-hydroxytestosterone (11-OHT) |

| 11β-hydroxytestosterone (11-OHT) | 11β-hydroxysteroid dehydrogenase type 2 (HSD11B2) | 11-ketotestosterone (11-KT) |

5α-Reduction of this compound to 5α-Androstanedione and Downstream Metabolites

This compound can be metabolized by the enzyme 5α-reductase to form 5α-androstanedione. wikipedia.orgwikipedia.org This conversion is a key step in an alternative pathway to the potent androgen dihydrotestosterone (DHT). nih.govwikipedia.org 5α-androstanedione can then be further converted to androsterone (B159326) and subsequently to DHT. nih.govnih.gov Studies have indicated that in certain tissues, such as female genital skin and some prostate cancer cells, the pathway from this compound through 5α-androstanedione is a significant route for DHT synthesis. nih.govwikipedia.org

Conversion to Estrogens

This compound is a direct precursor for the biosynthesis of estrogens, a class of female sex hormones. wikipedia.orgbio-rad.com

Estrone (B1671321) Biosynthesis via Aromatase (CYP19A1)

The conversion of this compound to estrone is a pivotal step in estrogen synthesis and is catalyzed by the enzyme aromatase, also known as cytochrome P450 family 19 subfamily A member 1 (CYP19A1). wikipedia.orgontosight.airesearchgate.net This enzyme is found in various tissues, including the ovaries, placenta, adipose tissue, and brain. ontosight.aiwikipedia.org The reaction involves a complex three-step process of aromatization of the A-ring of the steroid nucleus. bio-rad.comuniprot.org Estrone can then be further converted to the more potent estrogen, estradiol. ontosight.aiimmunotech.cz In postmenopausal women, the peripheral conversion of adrenal-derived this compound to estrone becomes the major source of estrogen. immunotech.cz

Enzymatic Reaction: this compound + 3 NADPH + 3 H⁺ + 3 O₂ → Estrone + Formate (B1220265) + 3 NADP⁺ + 4 H₂O

| Enzyme | Substrate | Product | Key Tissues |

| Aromatase (CYP19A1) | This compound | Estrone | Ovaries, Placenta, Adipose Tissue, Brain |

Kinetic Mechanisms of Aromatase Activity on this compound

The conversion of this compound to estrone is catalyzed by aromatase (cytochrome P450 19A1), a crucial enzyme in estrogen biosynthesis. nih.govepa.gov This transformation is not a single event but a complex, sequential three-step oxidative reaction. nih.govnih.gov Each step requires one molecule of O2 and one molecule of NADPH. researchgate.net The process begins with the binding of this compound to the aromatase active site. The first two steps are successive hydroxylations of the C-19 methyl group, forming 19-hydroxy-androst-4-enedione and subsequently 19-oxo-androst-4-enedione (or its hydrated gem-diol form). nih.govepa.gov The final step, which is considered rate-limiting, involves the aromatization of the A-ring and the cleavage of the C10-C19 bond, releasing the C-19 carbon as formic acid and forming the final product, estrone. epa.govresearchgate.net

Kinetic studies reveal that aromatase is a distributive, rather than a processive, enzyme. nih.govnih.gov This means that the intermediates, 19-hydroxy-androst-4-enedione and 19-oxo-androst-4-enedione, are released from the active site after their formation and must rebind to the enzyme for the subsequent catalytic step. nih.govnih.gov Pulse-chase experiments have confirmed this distributive character, showing the free dissociation of intermediates. nih.govnih.gov

The binding of the substrate and its intermediates involves at least a two-step process and they exhibit low micromolar dissociation constants. nih.govnih.gov Pre-steady-state kinetic analysis under single turnover conditions shows a clear progression: the concentration of this compound decreases while 19-hydroxy-androst-4-enedione appears first, accumulating to higher concentrations than 19-oxo-androst-4-enedione, which appears next, followed by the final product, estrone. nih.gov The entire reaction sequence is typically completed within 10 seconds under these conditions. nih.gov

Table 1: Kinetic Parameters for Aromatase Activity with this compound

| Enzyme Source | Kinetic Parameter | Value | Reference |

|---|---|---|---|

| Human P450 19A1 (expressed in E. coli) | kcat (overall conversion to estrone) | 0.06 s⁻¹ | nih.govnih.gov |

| Human Placental Microsomes | Km | 54 nM | researchgate.net |

| Human Placental Microsomes | Km | 95 nM | researchgate.net |

| Immunoaffinity-Purified Aromatase | Km | 12 nM | researchgate.net |

Other Enzymatic Modifications and Metabolite Derivations

Beyond its role as a primary precursor to estrogens via aromatization, this compound serves as a substrate for a variety of other enzymatic modifications, leading to a diverse array of metabolites. acs.orgmdpi.com These transformations include hydroxylation, dehydrogenation, and reduction reactions that alter the steroid's structure and biological activity. mdpi.com

Hydroxylation, the addition of a hydroxyl (-OH) group, can occur at several positions on the this compound steroid nucleus, often mediated by cytochrome P450 enzymes or microbial biocatalysts.

C-6 Hydroxylation : The 6β-hydroxylation of this compound is a known metabolic pathway. cdnsciencepub.comresearchgate.net Studies using the fungus Rhizopus arrhizus have investigated this mechanism, suggesting it proceeds through the enol form of the Δ⁴-3-ketone. cdnsciencepub.comresearchgate.net The kinetic isotope effect (kH/kD) for this reaction was found to be 1.2, indicating that a step prior to enolization is rate-determining. cdnsciencepub.com In rainbow trout, hepatic 6β-hydroxylase activity on this compound is influenced by other androgens. nih.gov

C-11 Hydroxylation : 11α-hydroxylation of this compound is a common biotransformation carried out by various fungi, such as Beauveria bassiana. researchgate.net This reaction is a key step in the microbial production of valuable steroid intermediates. researchgate.net Fungi like Aspergillus species can also introduce hydroxyl groups at the 11α- and 12β-positions of the related compound androsta-1,4-diene-3,17-dione (B159171). researchgate.net

C-15 Hydroxylation : Hydroxylation at the C-15 position has also been documented. Fungi such as Fusarium culmorum can perform 15α-hydroxylation on 4-en-3-oxo androstanes. nih.gov This specific modification is part of the broader catalytic capability of this microorganism, which also includes other hydroxylations and ketone-alcohol interconversions. nih.gov

Dehydrogenation introduces additional double bonds into the steroid structure. A significant dehydrogenation reaction for this compound involves the removal of hydrogen atoms from the C-1 and C-2 positions.

C-1, C-2 Dehydrogenation : This reaction is catalyzed by steroid-Δ¹-dehydrogenase enzymes, notably found in microorganisms like Arthrobacter simplex. jmb.or.kr The product of this transformation is androsta-1,4-diene-3,17-dione (ADD), a key intermediate in the synthesis of many synthetic steroids. mdpi.comchemrxiv.org The enzyme from A. simplex shows a high affinity for this compound, with a reported Km value of 74 μM, making it a more favorable substrate than hydrocortisone. jmb.or.kr This dehydrogenation is a critical step in both microbial degradation pathways of sterols and industrial steroid production. mdpi.com

Reduction reactions primarily target the ketone groups at C-3 and C-17, as well as the double bond in the A-ring, leading to a variety of androgenic metabolites.

Reduction at C-17 : The conversion of this compound to testosterone is a pivotal reductive step catalyzed by 17β-hydroxysteroid dehydrogenase (17β-HSD). mdpi.comwikipedia.org This enzyme reduces the C-17 keto group to a hydroxyl group, forming the more potent androgen, testosterone. wikipedia.orgsynabs.be This is a major pathway in androgen biosynthesis. mdpi.com Biotransformation studies using plant cell cultures, such as Marchantia polymorpha, have also shown a stereoselective reduction of the C-17 carbonyl group to yield testosterone. nih.gov

Reduction at C-3 and C4=C5 : The Δ⁴ double bond and the C-3 ketone are also targets for reduction. The enzyme 5α-reductase converts this compound to androstanedione (B1670583) (5α-androstane-3,17-dione). mdpi.com Further reduction can occur at the C-3 position. For example, growing cultures of Clostridium paraputrificum can transform this compound first to 5β-androstan-3,17-dione (reduction of the C4-C5 double bond) and then sequentially to 3α-hydroxy-5β-androstan-17-one (reduction of the C-3 keto group). nih.gov These reductive steps require cofactors like NADH and NADPH. nih.gov

Tissue-Specific Metabolic Fates of this compound

The metabolic fate of this compound is highly dependent on the tissue in which it is processed, due to the differential expression of the necessary metabolic enzymes. acs.orgegyankosh.ac.in This tissue-specific metabolism is fundamental to its diverse physiological roles. acs.org

The liver and kidneys are central organs in steroid metabolism, primarily functioning to modify and prepare these hormones for excretion. egyankosh.ac.inresearchgate.net

Liver Metabolism : The liver is a major site for the metabolism of this compound. nih.gov Hepatic microsomes from rats extensively metabolize this steroid, with hydroxylation being a quantitatively more important pathway than aromatization. nih.gov The ratio of hydroxylated products to aromatized metabolites was found to be 33:1 in untreated rat liver microsomes. nih.gov While the liver is capable of aromatization, any estrone formed from this compound is likely to be rapidly converted to estradiol-17β by 17β-oxidoreductase. nih.gov This estradiol-17β is then subject to further cytochrome P-450-mediated hydroxylation, suggesting the liver's primary role is in steroid catabolism and inactivation rather than systemic estrogen production. nih.gov The liver is also a key site for phase II conjugation reactions, such as glucuronidation, which increase the water solubility of steroid metabolites and facilitate their excretion. researchgate.net In cases of liver inflammation or cirrhosis, the capacity for glucuronidation can be significantly reduced. oup.com

Brain Metabolism of Neurosteroids

This compound is a crucial precursor in the synthesis of various neurosteroids within the central nervous system (CNS). The brain possesses the necessary enzymatic machinery to convert this compound into potent androgens and estrogens, which play significant roles in neuronal function, plasticity, and protection. portlandpress.comnih.gov

The primary metabolic transformations of this compound in the brain are catalyzed by two key enzymes: 5α-reductase and aromatase. nih.govnih.gov

5α-Reductase Pathway: The enzyme 5α-reductase converts this compound into 5α-androstanedione (also known as androstanedione). wikipedia.orgmedchemexpress.com This conversion is a critical step in the formation of neurosteroids with androgenic activity. 5α-androstanedione can then be further metabolized to other active androgens. Both isoforms of 5α-reductase, type 1 and type 2, are expressed in the adult rat cerebral cortex. nih.gov The expression of these isoenzymes appears to be regulated by androgens like testosterone and dihydrotestosterone (DHT). nih.gov The presence of a robust 5α-reductase system is found across various brain structures and is associated with myelin membranes in the white matter. nih.gov

Aromatase Pathway: Aromatase (cytochrome P450 19A1 or CYP19A1) is another pivotal enzyme in the brain that metabolizes this compound. nih.govontosight.ai It catalyzes the conversion of this compound to estrone (E1), an estrogen. wikipedia.orgontosight.ai This process of aromatization is a key source of local estrogen production in the brain. nih.gov Aromatase is highly expressed in neurons in healthy brains, particularly in regions like the hippocampus, which is involved in learning and memory. augusta.edu Following brain injury, aromatase expression can shift to astrocytes, where the resulting estrogen production is thought to be neuroprotective. nih.govaugusta.edu

The local synthesis of these neurosteroids from this compound allows for precise, site-specific modulation of neuronal activity. These brain-synthesized steroids can influence a wide range of functions, from mood and behavior to cognitive processes and response to injury. nih.govresearchgate.net

Table 1: Brain Metabolism of this compound

| Precursor | Enzyme | Metabolite | Primary Function of Metabolite |

| This compound | 5α-Reductase | 5α-Androstanedione | Intermediate in androgen synthesis |

| This compound | Aromatase (CYP19A1) | Estrone (E1) | Estrogenic activity, neuroprotection |

Peripheral Tissue this compound Conversion

Conversion to Testosterone: In many peripheral tissues, this compound is converted to testosterone by the enzyme 17β-hydroxysteroid dehydrogenase. wikipedia.orgnih.gov This conversion is a major source of testosterone, particularly in women. The resulting testosterone can then exert its androgenic effects on various target tissues.

Conversion to Estrone: Adipose tissue (body fat) is a significant site of peripheral this compound metabolism. ontosight.ai Within adipose and other peripheral tissues, the enzyme aromatase converts this compound to estrone. wikipedia.orgontosight.ai This peripheral aromatization is the primary source of estrogen in men and postmenopausal women. The conversion ratio of androstenedione (B190577) to estrone has been studied, with findings indicating a transfer constant of 1.35% in males and 0.74% in females when measured in the blood. nih.gov

These peripheral conversions are physiologically important, influencing a wide array of processes including the development of secondary sexual characteristics, maintenance of bone density, and regulation of lipid metabolism. ontosight.ai The extent of peripheral conversion can be influenced by factors such as age, sex, and the amount of adipose tissue.

Table 2: Peripheral Tissue Conversion of this compound

| Precursor | Enzyme | Primary Tissue(s) | Metabolite | Primary Activity |

| This compound | 17β-Hydroxysteroid Dehydrogenase | Various peripheral tissues | Testosterone | Androgenic |

| This compound | Aromatase (CYP19A1) | Adipose tissue, skin | Estrone (E1) | Estrogenic |

Microbial and Chemoenzymatic Transformations of Androst 4 Enedione

Biotransformation of Phytosterols (B1254722) to Androst-4-enedione

The conversion of phytosterols, which are abundant in vegetable oils and wood pulp, into this compound (AD) is a cornerstone of the steroid pharmaceutical industry. nih.govnih.gov This biotransformation process offers an economical and environmentally friendlier alternative to complex chemical syntheses. researchgate.netmdpi.com AD is a crucial intermediate for the production of a wide array of steroid drugs. researchgate.netmdpi.com

Microorganisms Involved in Sterol Side-Chain Cleavage

A variety of microorganisms, particularly from the genus Mycobacterium (now reclassified in part as Mycolicibacterium), are instrumental in the industrial-scale production of AD from phytosterols. mdpi.commdpi.com These bacteria possess the unique ability to selectively cleave the long hydrocarbon side-chain from the sterol nucleus while leaving the core ring structure intact. scispace.com

Key microorganisms utilized in this process include:

Mycolicibacterium neoaurum (formerly Mycobacterium neoaurum): Strains such as NRRL 3805B and JC-12 are frequently employed for their efficiency in converting phytosterols to AD and its derivative, androsta-1,4-diene-3,17-dione (B159171) (ADD). nih.govnih.gov

Mycolicibacterium sp. : Various species, including strain MB 3683, are known to degrade the phytosterol side chain, accumulating AD as a major product. mdpi.comscispace.comsrce.hr

Mycobacterium fortuitum : Strains like NCIM 5239 have been successfully used to catalyze the bioconversion of phytosterols. researchgate.net

Gordonia neofelifaecis : This actinomycete has also been identified for its capacity to efficiently transform cholesterol to androsta-1,4-diene-3,17-dione. mdpi.com

The selection of a particular microbial strain is critical as it influences the product yield and the profile of byproducts. mdpi.com For instance, some strains may predominantly produce AD, while others might yield a mixture of AD and ADD. scispace.com

Table 1: Key Microorganisms in Phytosterol to this compound Biotransformation

| Microorganism | Precursor | Key Product(s) | Reference |

|---|---|---|---|

| Mycolicibacterium neoaurum NRRL 3805B | Phytosterols | This compound (AD) | nih.gov |

| Mycolicibacterium sp. MB 3683 | Phytosterols | AD, Androsta-1,4-diene-3,17-dione (ADD) | scispace.comsrce.hr |

| Mycobacterium fortuitum NCIM 5239 | Phytosterols | AD | researchgate.net |

| Gordonia neofelifaecis | Cholesterol | Androsta-1,4-diene-3,17-dione (ADD) | mdpi.com |

| Mycolicibacterium sp. VKM Ac-1815D | Sitosterol (B1666911) | AD, 9α-hydroxyandrost-4-ene-3,17-dione (9-OH-AD) | mdpi.com |

Enzymatic Mechanisms of Phytosterol Conversion

The microbial conversion of phytosterols to AD is a multi-step enzymatic process. d-nb.info The degradation of the phytosterol side chain is analogous to the beta-oxidation of fatty acids. mdpi.com

The key enzymatic steps include:

Initial Oxidation : The process begins with the oxidation of the 3-hydroxyl-5-ene group of the sterol molecule, a reaction catalyzed by 3β-hydroxysteroid dehydrogenase. nih.govmdpi.com

Side-Chain Cleavage : A series of enzymatic reactions then cleaves the hydrocarbon side chain. This complex process involves multiple enzymes that sequentially shorten the side chain, eventually releasing propionyl-CoA and leaving the C-17 keto group of the steroid nucleus. researchgate.net The degradation of the sitosterol side chain, for example, starts at the nonpolar end of the molecule. nih.govmdpi.com A hydroxyl group is introduced to the terminal methyl group, which is subsequently oxidized to a carbonyl group. nih.govmdpi.com

Ring Integrity : To maximize the yield of AD, it is crucial to prevent the degradation of the steroid's four-ring nucleus. mdpi.com Two key enzymes, 3-ketosteroid-9α-hydroxylase (Ksh) and 3-ketosteroid-1-dehydrogenase (KstD), are responsible for the breakdown of the steroid core. mdpi.comd-nb.info Inactivating these enzymes is a common strategy to enhance AD accumulation. mdpi.comresearchgate.net

Strategies for Enhancing this compound Yield in Bioconversion Processes

Key enhancement strategies include:

Genetic Engineering : Modifying the microbial strains to knockout or inactivate genes responsible for steroid nucleus degradation, such as ksh and kstd, has proven effective in increasing AD yield. d-nb.inforesearchgate.net For example, a knockout mutant of Mycobacterium neoaurum HGMS2 showed a 20% increase in the conversion rate of phytosterol to AD. d-nb.info

Two-Phase Systems : To address the low solubility of phytosterols, water-oil two-phase systems are often employed. nih.gov Oils like soybean oil or silicone oil can act as a reservoir for the substrate, increasing its availability to the microbial cells. nih.govscispace.com

Use of Cyclodextrins : Chemically modified cyclodextrins can be used to form inclusion complexes with phytosterols, thereby increasing their solubility in the aqueous medium. nih.govnih.gov Methyl-β-cyclodextrin has been shown to be particularly effective. nih.gov

Process Optimization : Fine-tuning fermentation parameters such as temperature, pH, agitation speed, and nutrient composition can significantly impact the efficiency of the bioconversion. mdpi.comscispace.com For instance, maintaining the temperature between 34-35°C and using a specific inoculum age can lead to higher conversion rates. nih.govscispace.com

Cell Permeability Enhancement : Increasing the permeability of the microbial cell wall can facilitate the uptake of the hydrophobic phytosterol substrate. This has been achieved by using agents like ethambutol, which interferes with the synthesis of the mycobacterial cell wall. mdpi.com

Cofactor Engineering : The complex oxidative catabolism of phytosterols requires cofactors like flavin adenine (B156593) dinucleotide (FAD). researcher.life Enhancing the intracellular supply and regeneration of FAD has been shown to significantly increase the production of steroid synthons. researcher.life

Microbial Modification of this compound for Steroid Derivative Production

This compound serves as a versatile starting material for the microbial synthesis of a variety of more complex and valuable steroid derivatives. researcher.life Microorganisms, particularly fungi, are adept at introducing specific chemical modifications to the AD molecule with high regio- and stereoselectivity. researchgate.net

Hydroxylation Patterns by Fungi and Bacteria (e.g., 6β, 11α, 12β, 15α)

Microbial hydroxylation is a key transformation that introduces hydroxyl groups at specific positions on the steroid nucleus, often a challenging feat through chemical synthesis. This process is primarily catalyzed by cytochrome P450 monooxygenases. csic.es

11α-Hydroxylation : This is one of the most important microbial transformations in the steroid industry. The fungus Aspergillus ochraceus is highly efficient in hydroxylating AD at the 11α position to produce 11α-hydroxyandrost-4-ene-3,17-dione (11α-OH-AD). nih.gov Beauveria bassiana also demonstrates strong 11α-hydroxylating activity. nih.gov

6β-Hydroxylation : Fungi such as Rhizopus arrhizus are known to hydroxylate AD at the 6β position. researchgate.netcdnsciencepub.com The mechanism is believed to involve the enol form of the Δ4-3-ketone. researchgate.netcdnsciencepub.com

12β-Hydroxylation : The fungus Aspergillus brasiliensis has been shown to convert androsta-1,4-diene-3,17-dione into its 12β-hydroxylated derivative. researchgate.netresearchgate.net

15α-Hydroxylation : While less common, hydroxylation at the 15α position is also possible through fungal biotransformation. researchgate.net

Bacterial Hydroxylation : While fungi are more commonly used for hydroxylation, some bacteria also possess this capability. For instance, CYP154C5 from Nocardia farcinica has been shown to exclusively hydroxylate various androstanes at the 16α-position. researchgate.net

Table 2: Microbial Hydroxylation of this compound and its Derivatives

| Microorganism | Substrate | Hydroxylation Position | Product | Reference |

|---|---|---|---|---|

| Aspergillus ochraceus | This compound | 11α | 11α-Hydroxyandrost-4-ene-3,17-dione | nih.gov |

| Beauveria bassiana | This compound | 11α, 6β | 11α-Hydroxyandrost-4-ene-3,17-dione, 6β,11α-Dihydroxyandrost-4-ene-3,17-dione | nih.gov |

| Rhizopus arrhizus | This compound | 6β | 6β-Hydroxy-Δ4-3-ketone | researchgate.netcdnsciencepub.com |

| Aspergillus brasiliensis | Androsta-1,4-diene-3,17-dione | 12β | 12β-Hydroxyandrost-1,4-diene-3,17-dione | researchgate.netresearchgate.net |

| Nocardia farcinica (CYP154C5) | Androstenedione (B190577) | 16α | 16α-Hydroxyandrostenedione | researchgate.net |

Reduction of Carbonyl Groups (e.g., C-17-carbonyl to methylene)

Besides hydroxylation, microorganisms can also perform reduction reactions on the carbonyl groups of this compound.

Reduction of the C-17 Carbonyl Group : The reduction of the C-17 keto group to a hydroxyl group is a common microbial transformation. For example, Beauveria bassiana can reduce the 17-carbonyl group of AD to yield 17β-hydroxyandrost-4-en-3-one (testosterone). nih.gov Similarly, Penicillium vinaceum can reduce the C-17 carbonyl of 19-hydroxyandrostenedione. mdpi.com A particularly noteworthy transformation is the reduction of the C-17 carbonyl group all the way to a methylene (B1212753) group, which has been observed during the conversion of AD by a Mucor species. rsc.org

Dehydrogenation (e.g., Δ1-Dehydrogenation)

Dehydrogenation is a critical transformation in steroid chemistry, and the introduction of a double bond at the C1-C2 position (Δ1-dehydrogenation) of this compound is of significant industrial importance. This reaction converts this compound (AD) to androst-1,4-diene-3,17-dione (ADD), a key precursor for the synthesis of various high-value steroidal drugs like estrogens and progestogens. mdpi.com Microbial transformation is the preferred method for this conversion due to its high selectivity and mild reaction conditions.

The enzymes responsible for this specific dehydrogenation are 3-ketosteroid-Δ1-dehydrogenases (KSTDs), which are FAD-dependent enzymes. mdpi.comnih.gov A variety of microorganisms have been identified that possess KSDD and are capable of converting AD to ADD, including species of Mycobacterium, Rhodococcus, Arthrobacter, and Nocardia. mdpi.com

Research has focused on improving the efficiency of this biotransformation through various strategies, such as strain mutation, optimization of fermentation conditions, and genetic engineering. For instance, a mutant strain of Mycobacterium neoaurum JC-12 showed different molar ratios of ADD to AD compared to its parent strain, a difference attributed to a single amino acid mutation in the KSDD enzyme. nih.gov This highlights the potential for improving catalytic activity through protein engineering.

In another study, the ksdd gene from Mycobacterium neoaurum JC-12 was codon-optimized and expressed in Bacillus subtilis. To counteract the toxic effects of hydrogen peroxide generated during the reaction, catalase was co-expressed, leading to a significant improvement in the yield of ADD. nih.gov Similarly, expressing KSDD in a Mycobacterium sp. that naturally produces AD from phytosterols has been shown to be an effective strategy for obtaining highly purified ADD. mdpi.com

Table 1: Examples of Microbial Δ1-Dehydrogenation of this compound

| Microorganism/Enzyme System | Product | Key Findings/Yield | Reference |

|---|---|---|---|

| Mycobacterium sp. ZFZ expressing KSDD | Androst-1,4-diene-3,17-dione (ADD) | A tandem KSDD expression cassette yielded 2.06 ± 0.09 g/L ADD, with a molar ratio of ADD/AD at 41.47:1.00 in 120 h. | mdpi.com |

| Bacillus subtilis 168 co-expressing codon-optimized KSDD from M. neoaurum JC-12 and catalase | Androst-1,4-diene-3,17-dione (ADD) | Under optimized fed-batch conditions, the ADD yield improved to 8.76 g/l. | nih.gov |

| Mycobacterium neoaurum JC-12 (mutant strain) | Androst-1,4-diene-3,17-dione (ADD) | A Val366 to Ser366 mutation in KSDD resulted in higher C1,2 dehydrogenation activity compared to the parent strain. | nih.gov |

| Nocardioides simplex VKM Ac-2033D | Androst-1,4-diene-3,17-dione (ADD) | The 3-KSD from this strain was expressed in Mycolicibacterium hosts for efficient 1(2)-dehydrogenation. | mdpi.com |

Baeyer-Villiger Oxidations

The Baeyer-Villiger oxidation is a powerful reaction in organic synthesis where a ketone is converted to an ester, or a cyclic ketone to a lactone, through the insertion of an oxygen atom. wikipedia.org In the context of this compound, this transformation, primarily targeting the D-ring, leads to the formation of testololactone (B45059), an important pharmaceutical intermediate. Microbial Baeyer-Villiger monooxygenases (BVMOs) are flavin-dependent enzymes that catalyze this reaction with high regio- and enantioselectivity under environmentally benign conditions. mdpi.comnih.gov

Several fungal species have been shown to effectively perform the Baeyer-Villiger oxidation on this compound and related steroids. For example, Penicillium vinaceum converts this compound into testololactone with a high yield of 95% in 48 hours. mdpi.com Similarly, Penicillium lanosocoeruleum has been used for the regioselective D-ring lactonization of various C19 steroids. mdpi.com

The substrate specificity of these enzymes can be influenced by the substitution pattern of the steroid nucleus. For instance, the introduction of a hydroxyl group at the C-19 position of androstenedione was found to inhibit the activity of the BVMO from Penicillium vinaceum. mdpi.com In some cases, other transformations can occur alongside the Baeyer-Villiger oxidation. For example, with Beauveria bassiana, androstenedione undergoes 11α-hydroxylation prior to the Baeyer-Villiger oxidation, and the activity of 17β-hydroxysteroid dehydrogenase can impact the final product distribution. researchgate.net

Chemoenzymatic approaches have also been developed, combining the selectivity of enzymes with chemical reagents. These methods often utilize lipases to generate a peroxy acid in situ, which then performs the Baeyer-Villiger oxidation. sigmaaldrich.comrsc.orgnih.gov

Table 2: Examples of Microbial and Chemoenzymatic Baeyer-Villiger Oxidations of this compound and Related Steroids

| Microorganism/Enzyme System | Substrate | Product(s) | Key Findings/Yield | Reference |

|---|---|---|---|---|

| Penicillium vinaceum AM110 | This compound | Testololactone | 95% conversion in 48 hours. | mdpi.com |

| Penicillium lanosocoeruleum KCH 3012 | Androstanedione (B1670583) | 3α-hydroxy-17a-oxa-d-homo-5α-androstan-17-one and 17a-oxa-d-homo-5α-androstan-3,17-dione | High yield (70%–99%) conversion to D-ring δ-lactones. | mdpi.com |

| Beauveria bassiana | Androstenedione | 11α-hydroxy-17a-oxa-d-homo-androst-17-one products | Proceeds via 11α-hydroxylation followed by Baeyer-Villiger oxidation. | researchgate.net |

| Candida antarctica lipase (B570770) B (chemoenzymatic) | Cyclic ketones | Lactones | A new method for chemo-enzymatic Baeyer–Villiger oxidation has been developed. | rsc.org |

Enzymatic and Cell-Free Systems for this compound Transformations

Ketoreductases in this compound to Testosterone (B1683101) Conversion

The conversion of this compound to testosterone is a key step in androgen biosynthesis and is catalyzed by ketoreductases, specifically 17β-hydroxysteroid dehydrogenases (17β-HSDs). mdpi.com This reduction of the 17-keto group is of significant interest for the pharmaceutical industry. Both mammalian and microbial enzymes have been explored for this transformation.

In humans, several aldo-keto reductase (AKR) superfamily members, such as AKR1C3, exhibit 17β-HSD activity and are involved in the local synthesis of testosterone in tissues like the prostate. nih.gov Microbial ketoreductases offer a promising alternative for industrial-scale production of testosterone.

A bifunctional ketoreductase 2 (KR-2) has been identified that stereoselectively reduces this compound to testosterone while also regenerating the necessary NADH cofactor using isopropanol (B130326) as a co-substrate. mdpi.comresearchgate.net This system achieved a high conversion rate of 98.73% after 52 hours, yielding 65.42 g/L of testosterone. mdpi.comresearchgate.net The enzyme was found to be stable and highly active at 40°C. mdpi.comresearchgate.net

Other research has focused on co-expressing a ketoreductase with a cofactor regeneration system in a microbial host. For instance, a Prelog enzyme from Pseudomonas was co-expressed with formate (B1220265) dehydrogenase in Escherichia coli, resulting in a testosterone yield of 28.8 g/L. mdpi.com These enzymatic systems provide a green and efficient route for testosterone synthesis.

Table 3: Examples of Ketoreductases in this compound to Testosterone Conversion

| Enzyme/System | Source | Host Organism (if applicable) | Key Findings/Yield | Reference |

|---|---|---|---|---|

| Ketoreductase 2 (KR-2) | Not specified (GenBank accession no. ABP64403.1) | Cell-free system | 65.42 g/L testosterone from 65.8 g/L this compound in 52 h (98.73% conversion). | mdpi.comresearchgate.net |

| Prelog enzyme and formate dehydrogenase | Pseudomonas sp. | Escherichia coli BL21 (DE3) | 28.8 g/L testosterone yield. | mdpi.com |

| Human 17β-HSD and Saccharomyces cerevisiae glucose-6-phosphate dehydrogenase (G6PDH) | Human, S. cerevisiae | Pichia pastoris GS115 | 11.6 g/L of testosterone from this compound in 120 h. | mdpi.com |

| Aldo-keto reductase 1C3 (AKR1C3) | Human | Not applicable (endogenous enzyme) | Converts Δ4-androstene-3,17-dione to testosterone. | nih.gov |

Immobilized Enzyme and Whole-Cell Biocatalysis Applications

Immobilization of enzymes or whole cells offers several advantages for industrial biotransformations, including enhanced stability, easier product separation, and the potential for continuous processing and catalyst reuse. nih.govnih.gov These techniques have been applied to the transformation of this compound and other steroids.

Whole-cell biocatalysis is particularly advantageous for multi-step reactions or those requiring cofactor regeneration, as the cell provides the necessary enzymatic machinery and metabolic pathways in a protected environment. nih.gov For example, whole cells of Mycobacterium species are used for the bioconversion of phytosterols to this compound. researchgate.netresearchgate.net The use of whole cells of Rhodococcus strains has been effective in carrying out the 9α-hydroxylation of androst-4-ene-3,17-dione. nih.gov

Immobilization can be achieved through various methods such as adsorption, covalent binding, entrapment, and cross-linking. nih.gov For steroid transformations, whole cells have been immobilized in various matrices. While specific examples of immobilized enzymes for the direct transformation of this compound are less frequently detailed in the literature, the principles have been widely applied in steroid chemistry. For instance, the immobilization of lipases on supports like multi-walled carbon nanotubes has been used to facilitate chemoenzymatic Baeyer-Villiger oxidations. nih.gov

The development of robust immobilized biocatalyst systems is crucial for the economic viability of large-scale steroid transformations.

Table 4: Examples of Immobilized Enzyme and Whole-Cell Biocatalysis in this compound and Related Steroid Transformations

| Biocatalyst | Immobilization Method/Support | Transformation | Key Findings | Reference |

|---|---|---|---|---|

| Mycobacterium fortuitum subsp. fortuitum NCIM 5239 (whole cells) | Not specified (used as free cells) | Phytosterols to androst-4-ene-3,17-dione | Biotransformation of phytosterols to androst-4-ene-3,17-dione. | researchgate.net |

| Rhodococcus strains (whole cells) | Not specified (used as resting cells) | 9α-hydroxylation of 4-androstene-3,17-dione | Efficiently carry out the hydroxylation reaction. | nih.gov |

| Lipases B from Candida antarctica, Candida rugosa, or Aspergillus oryzae | Covalent attachment to multi-walled carbon nanotubes with an ionic liquid phase | Chemo-enzymatic Baeyer-Villiger oxidation of cyclic ketones | High substrate conversion (92%) and good reusability (four cycles without loss of activity). | nih.gov |

| Mycobacterium sp. (whole cells) | Not specified (used as free cells) | β-sitosterol to androst-4-ene-3,17-dione and androst-1,4-diene-3,17-dione | Conversion was effective when silicone oil was used in the reaction medium. | nih.gov |

Advanced Analytical Methodologies for Androst 4 Enedione Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental analytical technique that separates components of a mixture for subsequent analysis. For Androst-4-enedione, both liquid and gas chromatography are extensively employed, often coupled with mass spectrometry for definitive identification and quantification.

Liquid chromatography (LC) is a cornerstone for the analysis of this compound, particularly in complex biological fluids. High-performance liquid chromatography (HPLC) and its more advanced version, ultra-high-performance liquid chromatography (UPLC), offer robust and efficient separation of steroids.

Reverse-phase HPLC is a common method for the analysis of this compound. sielc.com A typical method involves a C18 column and a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with an acid modifier like formic or phosphoric acid to improve peak shape. sielc.com UPLC, with its use of smaller particle size columns (e.g., sub-2 µm), provides faster analysis times and higher resolution, which is advantageous for high-throughput screening. sielc.com

LC is frequently coupled with tandem mass spectrometry (LC-MS/MS) for the simultaneous quantification of this compound and other related steroids in serum, plasma, and tissue samples. nih.govnih.gov For instance, a rapid and simple LC-MS/MS method has been developed for the simultaneous determination of serum testosterone (B1683101), androstenedione (B190577), and dehydroepiandrosterone (B1670201) (DHEA). nih.gov This method utilizes a small sample volume (100 μL of serum) and a straightforward protein precipitation step with methanol (B129727) containing internal standards. nih.gov The resulting supernatant is then directly injected into the LC-MS/MS system for analysis. nih.gov Such methods are crucial for the differential diagnosis of androgen-related endocrine disorders. nih.gov

In another application, an accurate and sensitive LC-MS/MS assay was developed for the simultaneous measurement of seven steroids, including this compound, in monkey brain tissue. researchgate.net This highlights the capability of LC methods to quantify low-level analytes in complex biological matrices.

Table 1: Examples of Liquid Chromatography Methods for this compound Analysis

| Analytical Method | Matrix | Sample Preparation | Chromatographic Column | Key Findings | Reference |

| HPLC | General | Not specified | Newcrom R1 | A reverse-phase method with a mobile phase of acetonitrile, water, and phosphoric acid. Suitable for preparative separation and pharmacokinetic studies. | sielc.com |

| LC-MS/MS | Human Serum | Protein precipitation with methanol | Not specified | A rapid and simple method for the simultaneous quantification of testosterone, androstenedione, and DHEA with good precision and recovery. | nih.gov |

| LC-MS/MS | Monkey Brain | Homogenization and methyl tert-butyl ether extraction | Not specified | A sensitive assay for the simultaneous determination of seven steroid hormones, demonstrating the applicability for complex tissue samples. | researchgate.net |

| LC-MS/MS | Serum | Methyl tert-butyl ether extraction | Not specified | Simultaneous quantification of androstenedione, 17-hydroxyprogesterone, DHEA, 11-deoxycortisol, and testosterone for the diagnosis of congenital adrenal hyperplasia. | nih.gov |

Gas chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is a powerful tool for the analysis of this compound and its metabolites. GC offers high resolution and is well-suited for the analysis of volatile and thermally stable compounds. Steroids like this compound often require chemical derivatization to increase their volatility and improve their chromatographic behavior. A common derivatization technique is the formation of trimethylsilyl (B98337) (TMS) ethers.

GC-MS is extensively used in doping control to detect the misuse of anabolic androgenic steroids. For example, a study on the metabolism of androst-4-ene-3,6,17-trione (B20797), a related compound, utilized GC-MS to identify its metabolites in urine. nih.gov The parent compound and its metabolites were detected as their TMS-enol-TMS-ether derivatives. nih.gov This method, operating in selected ion monitoring (SIM) mode, provided high sensitivity with limits of detection in the range of 5 to 10 ng/mL. nih.gov

Furthermore, GC-MS has been instrumental in identifying various metabolites of administered steroids. In one study, the administration of androst-4-ene-3,6,17-trione led to the detection of several reduced metabolites, including boldenone (B1667361) and its metabolite, which were identified by comparing their GC-MS data with that of reference standards. researchgate.net

Table 2: Gas Chromatography Application in this compound Related Research

| Analytical Method | Matrix | Derivatization | Key Findings | Reference |

| GC-MS | Urine | Trimethylsilyl (TMS) ether formation | Developed a selective and sensitive method for the detection of androst-4-ene-3,6,17-trione and its metabolites with a limit of detection of 5-10 ng/mL. | nih.gov |

| GC/MS and GC/MS/MS | Urine | Trimethylsilyl (TMS) derivatives | Identification of several reduced metabolites of androst-4-ene-3,6,17-trione, including boldenone. | researchgate.net |

Mass Spectrometry (MS) Detection and Identification

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is an indispensable tool in this compound research due to its high sensitivity, specificity, and ability to provide structural information.

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, typically used to analyze the fragments of a selected parent ion. This technique significantly enhances the specificity of detection and allows for structural elucidation. In the context of this compound analysis, LC-MS/MS is the gold standard for quantification in complex biological matrices. nih.govnih.gov

The process involves the separation of the analyte by LC, followed by ionization (e.g., atmospheric pressure chemical ionization or electrospray ionization). The precursor ion corresponding to this compound is then selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are detected in the second mass analyzer. This multiple reaction monitoring (MRM) approach provides excellent selectivity and sensitivity for quantification.

A validated LC-MS/MS method for the simultaneous measurement of serum testosterone, androstenedione, and DHEA demonstrated excellent linearity and precision. nih.gov The total precision for androstenedione at three different concentrations was 13.60%, 6.62%, and 5.96%, respectively. nih.gov Such validated methods are essential for reliable clinical diagnostic applications. nih.gov

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of an analyte. bioanalysis-zone.com This capability is particularly useful for distinguishing between isobaric compounds (compounds with the same nominal mass but different elemental compositions). bioanalysis-zone.com

In the analysis of endogenous steroids, ultra-high-pressure liquid chromatography coupled with high-resolution mass spectrometry (UHPLC-HRMS) has emerged as a powerful alternative to tandem mass spectrometry. nih.gov A study comparing the performance of HRMS (in full scan and targeted single ion monitoring modes) with MS/MS for the quantification of eleven endogenous steroids in serum found a high correlation between the concentration values obtained by both techniques. nih.gov Although a slight decrease in sensitivity was observed with HRMS, the study concluded that HRMS provides suitable performance for steroid analysis in the anti-doping field. nih.gov

Isotope-labeled compounds are invaluable tools for metabolic research. In these studies, one or more atoms in a molecule are replaced with their heavier, stable isotopes (e.g., deuterium (B1214612) (²H), carbon-13 (¹³C)). ckisotopes.com These labeled compounds can be used as internal standards for accurate quantification by isotope dilution mass spectrometry or as tracers to follow the metabolic fate of a compound in a biological system. ckisotopes.comnih.gov

Commercially available isotope-labeled this compound includes deuterium-labeled (this compound-d₅) and carbon-13-labeled (this compound-¹³C₃) versions. isotope.comisotope.com These are utilized in clinical mass spectrometry and metabolomics research. isotope.comisotope.com

A study on steroid metabolism in horses utilized deuterium-labeled steroids to trace their biotransformation. nih.gov In this research, the perfusion of [16,16-²H₂]dehydroepiandrosterone into a pony stallion's testicular artery resulted in the formation of ²H₂-labeled testosterone and this compound, among other metabolites. nih.gov The identity of these labeled metabolites was confirmed using stable isotope gas chromatography/mass spectrometry, unequivocally demonstrating the metabolic pathway. nih.gov Such studies provide definitive evidence of metabolic conversions that would be difficult to obtain by other means.

Sample Preparation and Matrix Considerations in Biological Research.nih.govepa.gov

The accurate quantification of this compound in biological samples is contingent upon robust sample preparation techniques that effectively isolate the analyte from complex matrices. researchgate.net The choice of method depends on the specific biological matrix and the analytical goals.

Extraction Techniques from Diverse Biological Matrices (e.g., Adrenal, Gonadal, Brain Tissue, Urine, Soil).nih.govitspsolutions.comwada-ama.orgresearchgate.netresearchgate.netoup.com

The analysis of this compound from various biological sources necessitates tailored extraction protocols to ensure high recovery and minimize interference. Common techniques include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and pressurized liquid extraction. researchgate.netdergipark.org.tr

Adrenal and Gonadal Tissues: The adrenal glands and gonads are primary sites of androstenedione production. medscape.commdpi.comnih.gov Extraction from these tissues often involves homogenization followed by solvent extraction. For instance, in a study of patients with benign prostatic hypertrophy and prostate carcinoma, tissue was homogenized and extracted to measure androstenedione levels via radioimmunoassay. nih.gov Similarly, research on adrenal and gonadal tumors relies on accurate tissue extraction to use androstenedione as a biomarker. synabs.be

Brain Tissue: Analyzing androstenedione in the brain is crucial for understanding its role as a neurosteroid. nih.gov Extraction from brain tissue typically involves homogenization and subsequent purification steps. For example, researchers have used solvent extraction followed by chromatographic purification on Lipidex-5000TM to measure androstenedione in various human brain regions. nih.gov Another method involved separating steroids, including this compound, from human cerebral tissue using a Celite column before immunoassay. nih.gov Studies have also investigated the in vitro activity of enzymes like 5α-reductase in human brain tissue preparations by using radiolabeled androstenedione as a substrate. researchgate.net

Urine: Urine analysis is a common, non-invasive method for assessing steroid metabolism. Extraction of androstenedione and its metabolites from urine often involves an initial hydrolysis step to cleave conjugated forms, followed by SPE or LLE. dshs-koeln.de For example, automated SPE has been used after hydrolysis of urine samples for GC-MS analysis. dshs-koeln.de Molecularly imprinted solid-phase extraction (MISPE) has also been explored as a selective preconcentration technique for steroids in urine before HPLC analysis. researchgate.net

Soil: The environmental fate of steroids like androstenedione is an area of active research. nih.gov EPA Method 1698 outlines a procedure for extracting steroids from soil, sediment, and biosolids using solvent extraction (Soxhlet extractor with hexane:acetone), followed by cleanup on an alumina/Florisil column. epa.gov The half-life of androstenedione in soil has been estimated to range from 1.7 to 77 hours based on soil column studies. nih.gov

A summary of common extraction techniques for this compound from various matrices is presented below.

| Biological Matrix | Extraction Technique | Key Considerations |

| Adrenal/Gonadal Tissue | Homogenization, Solvent Extraction | Primary production sites, high concentrations expected. medscape.commdpi.com |

| Brain Tissue | Homogenization, Chromatographic Purification | Analysis of neurosteroid activity. nih.govnih.gov |

| Urine | Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE) | Often requires hydrolysis of conjugated metabolites. dshs-koeln.deresearchgate.net |

| Soil | Solvent Extraction (e.g., Soxhlet), Column Cleanup | Assesses environmental contamination and degradation. epa.govnih.gov |

| Serum/Plasma | Protein Precipitation, LLE, SPE | Common for clinical and research applications. medrxiv.orgnih.govsigmaaldrich.com |

Enzymatic Hydrolysis for Conjugated Metabolites.researchgate.net